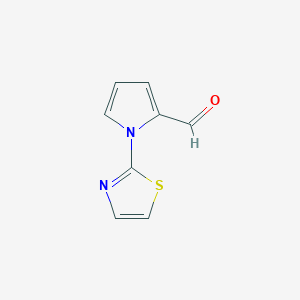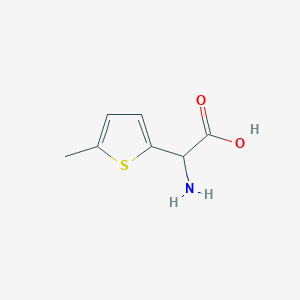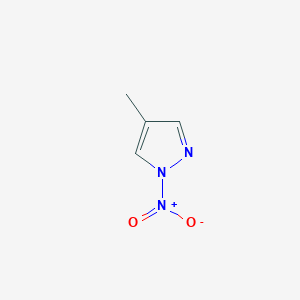
1-(1,3-Tiazol-2-il)-1H-pirrol-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrrole ring These structures are known for their significant roles in various biological and chemical processes
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The exact mode of action would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, including antimicrobial, antiviral, antitumor, and antidepressant pathways . The exact pathways affected would depend on the specific target and the structural features of the compound.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures . The impact on bioavailability would depend on factors such as solubility, stability, and metabolic transformations.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antidepressant effects . The specific effects would depend on the exact mode of action and the biochemical pathways influenced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . Additionally, it has been found to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
The effects of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied over different time periods. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as acetic acid to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution on the thiazole ring using halogens or nucleophilic substitution on the pyrrole ring using alkyl halides.
Major Products:
Oxidation: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-amine
Comparison: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis compared to its similar compounds, which may have different functional groups and thus different reactivity and applications .
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMPLOXIKWGERX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343662 |
Source


|
| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-31-0 |
Source


|
| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)
![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)




![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)






